6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester dihydrochloride
CAS No.: 1965310-13-7
Cat. No.: VC11673508
Molecular Formula: C9H12Cl2N2O2
Molecular Weight: 251.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1965310-13-7 |
|---|---|
| Molecular Formula | C9H12Cl2N2O2 |
| Molecular Weight | 251.11 g/mol |
| IUPAC Name | methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylate;dihydrochloride |
| Standard InChI | InChI=1S/C9H10N2O2.2ClH/c1-13-9(12)7-2-6-3-10-5-8(6)11-4-7;;/h2,4,10H,3,5H2,1H3;2*1H |
| Standard InChI Key | VSGDECFXPZZCCK-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=C(CNC2)N=C1.Cl.Cl |
| Canonical SMILES | COC(=O)C1=CC2=C(CNC2)N=C1.Cl.Cl |
Introduction
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester dihydrochloride is a heterocyclic compound with significant potential in various chemical and pharmaceutical applications. The compound belongs to the pyrrolopyridine family, characterized by its fused pyrrole and pyridine rings. Its structure and reactivity make it a candidate for synthetic chemistry and drug discovery.
Synthesis
The synthesis of compounds like 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives typically involves:
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Cyclization Reactions: Using precursors such as pyridine derivatives or nitriles under acidic or basic conditions.
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Functional Group Modifications: Introduction of the methyl ester group through esterification processes.
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Salt Formation: Conversion into the dihydrochloride form for improved stability and handling.
These steps often require precise control of reaction conditions to ensure high yields and purity.
Applications
Pharmaceutical Development:
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The pyrrolopyridine scaffold is frequently explored in medicinal chemistry for its bioactivity.
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Potential applications include enzyme inhibition, receptor modulation, and antimicrobial activity.
Synthetic Chemistry:
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This compound serves as an intermediate in the synthesis of more complex molecules.
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Its reactivity allows for further functionalization at multiple sites on the ring system.
Analytical Data
| Property | Value/Description |
|---|---|
| Molecular Weight | 241.08 g/mol |
| Solubility | Soluble in water and polar organic solvents |
| Melting Point | Not explicitly reported; varies with purity |
| Spectroscopic Features | - IR: Carbonyl stretching around 1700 cm⁻¹ |
| - NMR: Signals corresponding to aromatic protons and methyl ester group |
Research Findings
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Biological Activity:
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Derivative Exploration:
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